1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Description
1-Methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine (CAS: 1396805-38-1) is a piperazine derivative characterized by a methanesulfonyl group at the 1-position and a 2-(1H-pyrazol-1-yl)ethyl side chain at the 4-position of the piperazine ring. Its molecular formula is C₁₀H₁₈N₄O₂S, with a molecular weight of 258.34 g/mol . The compound is structurally distinguished by the sulfonyl group, which enhances metabolic stability and binding affinity to target receptors, and the pyrazole moiety, which contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
1-methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-17(15,16)14-9-6-12(7-10-14)5-8-13-4-2-3-11-13/h2-4H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWPDSONPEXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Attachment of the pyrazole to the piperazine ring: This can be achieved through a nucleophilic substitution reaction where the pyrazole moiety is introduced to the piperazine ring.
Introduction of the methanesulfonyl group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced forms of the pyrazole and piperazine rings.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various synthesized derivatives, including those related to 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine, showing promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the pyrazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been studied for its potential antitumor properties. The mechanism of action involves inducing apoptosis in cancer cells through various biochemical pathways. Research has shown that similar compounds can activate caspase pathways leading to cell death, making them potential candidates for cancer therapy.
Case Study : A series of derivatives were tested against cancer cell lines, revealing that some exhibited significant cytotoxic effects, particularly in breast and lung cancer cells .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine with structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Sulfonyl Groups: Methanesulfonyl (target compound) vs. p-toluenesulfonyl () or pyrazole-sulfonyl ().
- Heterocyclic Moieties : The pyrazole in the target compound offers nitrogen-rich hydrogen bonding compared to thiazole () or phenyl groups (), which may alter receptor specificity .
Pharmacological Activity
- Anticancer Potential: Piperazine derivatives like K-604 (a sulfur-containing ethyl piperazine) inhibit ACAT-1, a target in cancer and atherosclerosis . The pyrazole-ethyl chain in the target compound may mimic K-604’s cholesterol-esterification inhibition but lacks direct evidence .
- Antioxidant Activity : Piperazine derivatives from Streptomyces (e.g., 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine) exhibit radical scavenging properties, attributed to electron-rich sulfonyl and aromatic groups . The target compound’s methanesulfonyl group may confer similar activity but with reduced steric bulk .
- Antiviral Activity: Norovirus inhibitors (e.g., compound 8e in ) share sulfonyl-piperazine scaffolds. The target compound’s pyrazole group could enhance binding to viral proteases, though this remains speculative .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Selected Piperazine Derivatives
Biological Activity
1-Methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C10H16N4O2S
- CAS Number : 1992017-55-6
This structure features a piperazine ring substituted with a methanesulfonyl group and a pyrazole moiety, which are critical for its biological activity.
Research indicates that compounds with pyrazole and piperazine scaffolds exhibit diverse biological activities, including:
- Antiviral Activity : Pyrazole derivatives have been shown to inhibit various viral infections. For instance, compounds similar to this compound demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1) and other viruses, suggesting potential applications in virology .
- Anti-inflammatory Effects : Studies have identified anti-inflammatory properties in related pyrazole compounds. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating their potential as therapeutic agents in inflammatory diseases .
Biological Activity Data Table
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Antiviral Efficacy Against HIV : A derivative was tested for its ability to inhibit HIV replication, showing promising results with an EC50 of 60 nM against resistant strains .
- Inflammatory Disease Models : In vitro studies demonstrated that specific pyrazole compounds effectively reduced pro-inflammatory cytokines in cell cultures, highlighting their therapeutic potential in treating conditions like rheumatoid arthritis .
- Synergistic Effects with Other Drugs : Research has indicated that combining this compound with other antiviral agents may enhance efficacy against resistant viral strains, suggesting a potential strategy for overcoming drug resistance .
Q & A
Q. What are the standard synthetic protocols for preparing 1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 1H-pyrazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) in anhydrous DMF under reflux to form 2-(1H-pyrazol-1-yl)ethyl bromide .
- Step 2 : Couple the intermediate with 1-methanesulfonylpiperazine using a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or crystallization from diethyl ether .
- Key parameters : Monitor reaction progress with TLC (GF254 plates) and optimize stoichiometry (1:1.2 molar ratio of piperazine derivative to alkylating agent).
Q. How is the compound characterized analytically?
- NMR : H and C NMR in DMSO-d6 or CDCl3 confirm structure (e.g., pyrazole protons at δ 7.5–8.0 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]).
- X-ray crystallography : Use SHELXL for single-crystal refinement; resolve torsional angles to confirm substituent geometry .
Q. What safety precautions are critical during handling?
- Hazards : Skin/eye irritation (Category 2A), potential respiratory sensitization .
- Mitigation : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers under nitrogen .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Contradictions often arise from impurities or hydration states. Methodological steps:
- Purification : Recrystallize from a mixed solvent system (e.g., EtOH/H2O) to remove sulfonic acid byproducts .
- DSC/TGA : Analyze thermal stability to detect hydrate formation (e.g., endothermic peaks at 100–120°C indicate water loss) .
- Solubility assays : Use HPLC-grade solvents and quantify via UV-Vis (λ = 254 nm) with calibration curves .
Q. What strategies optimize the compound’s activity in kinase inhibition assays?
- Fragment-based design : Modify the pyrazole ring (e.g., introduce electron-withdrawing groups like -NO2 at position 3) to enhance binding to ATP pockets .
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 3POZ) to predict interactions with VEGFR2 or MAPK .
- SAR analysis : Compare IC50 values of analogues with substituents on the piperazine ring (e.g., 4-fluorobenzyl vs. 4-nitrobenzyl groups) .
Q. How can contradictory bioactivity results in cell-based vs. cell-free assays be addressed?
Discrepancies may stem from membrane permeability or off-target effects. Approaches:
- Permeability assays : Use Caco-2 monolayers to measure apparent permeability (Papp); apply P-gp inhibitors (e.g., verapamil) if efflux is suspected .
- Off-target screening : Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite analysis : LC-MS/MS to detect in situ degradation products (e.g., demethylation or sulfone reduction) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate low yields in the final coupling step?
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig amination if C-N coupling is inefficient .
- Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C vs. 24 hr conventional) and improve yields by 15–20% .
- Workup optimization : Extract with 5% NaHCO3 to remove unreacted sulfonyl chloride .
Q. How to validate computational predictions of the compound’s pharmacokinetic profile?
- In silico : Use SwissADME to predict LogP (target: 2–3), topological polar surface area (TPSA <90 Ų), and GI absorption .
- In vitro : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion .
- In vivo : Administer to Sprague-Dawley rats (IV/PO); quantify plasma levels via LC-MS and calculate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
